molecular formula C28H36O6 B1176166 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate) CAS No. 142154-46-9

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)

Cat. No.: B1176166
CAS No.: 142154-46-9
M. Wt: 468.6 g/mol
InChI Key:
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Description

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) is a synthetic steroidal compound It is structurally related to estradiol, a natural estrogen hormone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) typically involves multiple steps starting from estrone or estradiol. Key steps include:

    Ethynylation: Introduction of the ethynyl group at the 17-position.

    Acetylation: Formation of acetate esters at the 3 and 17 positions.

    Butenoate Formation: Addition of the butenoate group at the 17-position.

Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.

    Reduction: Reduction reactions can modify the double bonds or the ethynyl group.

    Substitution: The acetate and butenoate groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acidic or basic catalysts for ester hydrolysis or transesterification.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Saturated derivatives.

    Substitution Products: Free alcohols or other ester derivatives.

Chemistry:

  • Used as a precursor in the synthesis of other steroidal compounds.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its effects on cellular processes, particularly those related to estrogen receptors.

Medicine:

  • Potential use in hormone replacement therapy due to its estrogenic activity.
  • Explored as a component in contraceptive formulations.

Industry:

  • Utilized in the production of pharmaceuticals and as a research chemical in the development of new drugs.

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes such as cell growth, differentiation, and reproductive functions. The specific pathways involved include the activation of estrogen response elements in the DNA, leading to transcriptional changes.

Comparison with Similar Compounds

    Estradiol: A natural estrogen with similar structural features but lacking the synthetic modifications.

    Ethinylestradiol: A synthetic estrogen commonly used in contraceptives, similar in structure but with different ester groups.

Uniqueness: 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) is unique due to its specific ester modifications, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These modifications can enhance its stability and bioavailability compared to other estrogens.

This detailed overview provides a comprehensive understanding of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLMPFMXAPFRE-CEUBYHBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142154-46-9
Record name 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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